![molecular formula C20H18FN5 B2554253 N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-17-8](/img/structure/B2554253.png)
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis of triazoloquinazoline derivatives designed to meet structural requirements essential for anticancer activity. These compounds have shown significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).
Antibacterial and Antimicrobial Activity
Another study synthesized substituted phenyltriazolylquinazolinylamino nicotinic acid esters, which were evaluated for their in vitro antibacterial activity. Some of the synthesized compounds exhibited excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin, showcasing their potential in antimicrobial applications (S. Mood, Uma Boda, Hanmanthu Guguloth, 2022).
Antihistaminic Agents
The synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H(1)-antihistaminic agents indicates the versatility of triazoloquinazoline derivatives. These compounds provided significant protection against histamine-induced bronchospasm in guinea pigs, with some showing comparable activity to chlorpheniramine maleate but with less sedation, suggesting their potential as antihistaminic agents (V. Alagarsamy, D. Shankar, S. Murugesan, 2008).
Adenosine Receptor Antagonists
Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, with studies revealing the synthesis of compounds acting as selective antagonists for the A3 adenosine receptor subtype. These findings offer insights into the development of drugs targeting various central nervous system diseases, including Parkinson’s disease, showcasing the compounds' therapeutic potential (J. Burbiel et al., 2016).
Fluorescent Materials
Research into the palladium-catalyzed intramolecular aerobic oxidative C-H amination of quinazolinones led to the synthesis of fluorescent indazolo[3,2-b]quinazolinone derivatives. This study opens up potential applications of these products as blue fluorophores for fluorescent materials, indicating the diverse applications of triazoloquinazoline derivatives beyond pharmaceuticals (Weiguang Yang et al., 2014).
properties
IUPAC Name |
N-cyclopentyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-14-7-5-6-13(12-14)18-20-23-19(22-15-8-1-2-9-15)16-10-3-4-11-17(16)26(20)25-24-18/h3-7,10-12,15H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQPOORJSVUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.